BenchChemオンラインストアへようこそ!

1-(2-Bromo-4-methoxyphenyl)-2-(2-fluorophenyl)ethan-1-one

PTP-1B inhibition diabetes structure-activity relationship

1-(2-Bromo-4-methoxyphenyl)-2-(2-fluorophenyl)ethan-1-one (CAS 1184823-95-7) is a synthetic deoxybenzoin (1,2-diphenylethanone) derivative featuring a strategically important ortho-bromo/para-methoxy substitution on the A-ring and an ortho-fluoro substituent on the B-ring. This precise halogenation pattern is not arbitrary; it confers distinct reactivity and biological recognition that differentiate this compound from its regioisomeric (para-fluoro) and dehalogenated analogs when employed as a building block or pharmacological probe.

Molecular Formula C15H12BrFO2
Molecular Weight 323.16 g/mol
CAS No. 1184823-95-7
Cat. No. B1443404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromo-4-methoxyphenyl)-2-(2-fluorophenyl)ethan-1-one
CAS1184823-95-7
Molecular FormulaC15H12BrFO2
Molecular Weight323.16 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)CC2=CC=CC=C2F)Br
InChIInChI=1S/C15H12BrFO2/c1-19-11-6-7-12(13(16)9-11)15(18)8-10-4-2-3-5-14(10)17/h2-7,9H,8H2,1H3
InChIKeyIZQQPOSHHPZVJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding 1-(2-Bromo-4-methoxyphenyl)-2-(2-fluorophenyl)ethan-1-one (CAS 1184823-95-7): A Dual-Halogenated Deoxybenzoin Scaffold for Drug Discovery and Chemical Biology


1-(2-Bromo-4-methoxyphenyl)-2-(2-fluorophenyl)ethan-1-one (CAS 1184823-95-7) is a synthetic deoxybenzoin (1,2-diphenylethanone) derivative featuring a strategically important ortho-bromo/para-methoxy substitution on the A-ring and an ortho-fluoro substituent on the B-ring. This precise halogenation pattern is not arbitrary; it confers distinct reactivity and biological recognition that differentiate this compound from its regioisomeric (para-fluoro) and dehalogenated analogs when employed as a building block or pharmacological probe. Deoxybenzoins are established precursors to isoflavones and privileged scaffolds in medicinal chemistry programs targeting tyrosinase, PTP-1B, and FabH [1]. The compound is further noted for its role as a ketone intermediate en route to benzodifuranyl psychoactive substances (e.g., Bromo-DragonFLY), where the ortho-bromo substituent is essential for subsequent cyclization steps [2].

Why 1-(2-Bromo-4-methoxyphenyl)-2-(2-fluorophenyl)ethan-1-one Cannot Be Replaced by Generic Deoxybenzoin Analogs


Procurement specialists and medicinal chemists cannot assume functional interchangeability among deoxybenzoins. The presence and position of halogen substituents dramatically alter target engagement: an ortho-bromo substituent on the deoxybenzoin core has been shown to yield up to a 20-fold increase in PTP-1B inhibitory potency compared to the desbromo analog [1]. Similarly, an ortho-fluoro on the B-ring enhances estrogen receptor binding approximately 6-fold relative to the unsubstituted parent scaffold [2]. These substituent effects are position-dependent; moving the fluorine from the ortho to the para position (as in CAS 1184579-85-8) alters both molecular topology and potential receptor interactions, even when calculated logP and TPSA remain identical. Consequently, substituting this compound with a simpler or differently halogenated analog risks compromising synthetic outcomes—particularly in cross-coupling and cyclization reactions—and invalidating biological screening results.

Quantitative Differentiation Evidence for 1-(2-Bromo-4-methoxyphenyl)-2-(2-fluorophenyl)ethan-1-one Against Closest Analogs


Ortho-Bromo Substituent Confers Up to 20-Fold Potency Gain in PTP-1B Inhibition Versus Desbromo Deoxybenzoins

In a systematic SAR study of deoxybenzoin-based PTP-1B inhibitors, the introduction of an ortho-bromo substituent adjacent to the difluoromethylphosphonate warhead increased inhibitory potency by up to 20-fold compared to the corresponding desbromo analogs [1]. The most potent compound in this series (compound 15) achieved an IC50 of 120 nM against PTP-1B. The ortho-bromo substitution in the target compound (1-(2-bromo-4-methoxyphenyl)-2-(2-fluorophenyl)ethan-1-one) mirrors this critical pharmacophoric feature, whereas analogs lacking the bromo (e.g., 1-(4-methoxyphenyl)-2-(2-fluorophenyl)ethan-1-one) or bearing a chloro substituent would be expected to exhibit attenuated potency based on this class-level SAR.

PTP-1B inhibition diabetes structure-activity relationship ortho-bromo effect

Ortho-Fluoro on the B-Ring Enhances Estrogen Receptor Binding Affinity ~6-Fold Compared to Unsubstituted Phenyl

In a series of 2,3-diarylindene estrogen receptor ligands, ortho-fluoro substitution on the 2-ring phenyl group increased binding affinity approximately 6-fold relative to the unsubstituted phenyl analog [1]. The target compound bears this ortho-fluoro substituent on the B-ring phenyl (2-fluorophenyl), while the closest commercially available regioisomer, 1-(2-bromo-4-methoxyphenyl)-2-(4-fluorophenyl)ethan-1-one (CAS 1184579-85-8), places the fluorine in the para position, which is not associated with the same enhancement and may alter receptor binding geometry.

estrogen receptor ortho-fluoro effect binding affinity diarylindene SAR

Computationally Identical logP and TPSA to the Para-Fluoro Regioisomer Mask Divergent 3D Topology and Receptor Fit

Both the ortho-fluoro target compound (CAS 1184823-95-7) and its para-fluoro regioisomer (CAS 1184579-85-8) share the same calculated logP of 4.0222 and topological polar surface area (TPSA) of 26.3 Ų according to vendor-supplied computational data . Despite these identical 2D descriptors, the change in fluorine position from ortho to para introduces a distinct spatial orientation of the C–F dipole and alters the molecular electrostatic potential surface. This can lead to differential binding poses in protein pockets, as demonstrated for ortho- versus para-substituted halogenated aromatics in multiple SAR campaigns.

logP TPSA regioisomer differentiation molecular topology drug-likeness

Ortho-Bromo Substituent as a Synthetic Handle: Superior Reactivity in Pd-Catalyzed Cross-Coupling Versus Chloro Analogs

The aryl bromide moiety at the ortho position of the A-ring serves as a versatile synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig). Aryl bromides exhibit superior oxidative addition rates with Pd(0) catalysts compared to aryl chlorides, while avoiding the competing homocoupling and protodehalogenation issues often observed with aryl iodides under certain conditions [1]. The chloro-substituted analog (1-(2-chloro-4-methoxyphenyl)-2-(2-fluorophenyl)ethan-1-one) would require harsher reaction conditions or specialized ligands to achieve comparable coupling efficiency. This reactivity differential makes the bromo-substituted target compound the preferred building block for library synthesis and late-stage functionalization.

Suzuki coupling C–C bond formation aryl bromide reactivity building block cross-coupling

Ketone Intermediate for Bromo-DragonFLY Synthesis: A Defined Role in Forensic and Neuropharmacology Research

O'Connor and Keating (2014) demonstrated that ketone intermediates serve as direct precursors to benzodifuranyl isopropylamines including Bromo-DragonFLY, a potent 5-HT2A receptor agonist with Ki values of 0.04, 0.19, and 0.02 nM for 5-HT2A, 5-HT2B, and 5-HT2C, respectively [1][2]. The ortho-bromo substituent on the target compound is structurally required for the subsequent cyclization to form the benzodifuran ring system characteristic of Bromo-DragonFLY. The para-fluoro regioisomer (CAS 1184579-85-8) would not map onto the same cyclization trajectory and thus cannot substitute as a precursor in this synthetic route.

Bromo-DragonFLY ketone intermediate forensic chemistry 5-HT2A agonist designer drug precursor

Halogenated Deoxybenzoins Exhibit Potent FabH Inhibition: Low Micromolar IC50 and Sub-µg/mL MIC Against Gram-Negative Bacteria

Li et al. (2010) reported that halide-substituted deoxybenzoin derivatives display potent FabH inhibitory activity with IC50 values in the low micromolar range and MIC values of 0.39–3.13 µg/mL against Escherichia coli [1]. The dual-halogenated architecture of the target compound (bromo + fluoro) aligns with the SAR that halogen substitution, particularly bromo, is critical for FabH active-site engagement via halogen bonding and hydrophobic interactions. Unsubstituted deoxybenzoin (2-phenylacetophenone, CAS 451-40-1) lacks these halogen-driven interactions, and mono-halogenated variants show reduced antibacterial breadth.

FabH inhibition antibacterial Gram-negative deoxybenzoin SAR fatty acid biosynthesis

Recommended Application Scenarios for Procuring 1-(2-Bromo-4-methoxyphenyl)-2-(2-fluorophenyl)ethan-1-one (CAS 1184823-95-7)


PTP-1B Inhibitor Lead Optimization in Type 2 Diabetes Programs

Medicinal chemistry teams developing non-peptidic PTP-1B inhibitors for type 2 diabetes should procure this compound as a key intermediate or scaffold. The ortho-bromo substituent has been demonstrated to enhance PTP-1B inhibitory potency by up to 20-fold compared to desbromo analogs in the deoxybenzoin chemotype . The compound provides the requisite aryl bromide handle for further SAR expansion via Suzuki coupling. This scaffold class has also demonstrated oral bioavailability and in vivo efficacy in NIDDM animal models .

Estrogen Receptor Beta (ERβ) Selective Ligand Screening and Chemical Biology

Research groups investigating ERβ-selective ligands should select the ortho-fluoro target compound over the para-fluoro regioisomer (CAS 1184579-85-8). Ortho-fluoro substitution on the B-ring phenyl has been shown to increase ER binding affinity approximately 6-fold compared to unsubstituted phenyl in structurally related diaryl systems . Deoxybenzoins have been validated as ERβ-biased phytoestrogen scaffolds through molecular modeling and competitive binding assays .

Forensic Toxicology Reference Standard Synthesis for Bromo-DragonFLY Analysis

Forensic and clinical toxicology laboratories requiring authentic reference standards of Bromo-DragonFLY (a potent 5-HT2A agonist with Ki = 0.04 nM at 5-HT2A ) should procure this ketone as the validated synthetic precursor. O'Connor and Keating (2014) characterized this compound class as the key ketone intermediate for the DDQ-mediated cyclodehydrogenation step that yields the benzodifuranyl core of Bromo-DragonFLY . The regioisomeric para-fluoro analog cannot participate in the required cyclization trajectory, making the ortho-fluoro compound the only synthetically viable precursor among commercially available close analogs.

Gram-Negative Antibacterial Discovery Targeting FabH

Antibacterial discovery programs targeting β-ketoacyl-acyl carrier protein synthase III (FabH) should incorporate this dual-halogenated deoxybenzoin into screening libraries. Halogenated deoxybenzoin derivatives have demonstrated potent FabH inhibition (low micromolar IC50) and selective anti-Gram-negative activity with MIC values as low as 0.39 µg/mL against E. coli . The ortho-bromo substituent is expected to contribute to FabH active-site binding via halogen bonding, while the ortho-fluoro enhances metabolic stability relative to non-fluorinated analogs .

Quote Request

Request a Quote for 1-(2-Bromo-4-methoxyphenyl)-2-(2-fluorophenyl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.